N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Indole chemistry Hydrogen bond donor Regioisomerism

N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a fully synthetic, achiral small molecule (MW 350.42, C20H22N4O2) that bridges a tryptamine-derived indole with a 3-oxo-tetrahydrocinnoline moiety through an acetamide spacer. The compound is stocked as a screening-grade entity (ID Y041-0363) by ChemDiv within its diversity-oriented collection, supplied at milligram scale with a typical shipping time of one week.

Molecular Formula C20H22N4O2
Molecular Weight 350.4 g/mol
Cat. No. B4500293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
Molecular FormulaC20H22N4O2
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCC3=CNC4=CC=CC=C43
InChIInChI=1S/C20H22N4O2/c25-19(13-24-20(26)11-14-5-1-3-7-17(14)23-24)21-10-9-15-12-22-18-8-4-2-6-16(15)18/h2,4,6,8,11-12,22H,1,3,5,7,9-10,13H2,(H,21,25)
InChIKeyXBKOZMYOEHDELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide in Focus: Structural Identity and Library Provenance for Screening Procurement


N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a fully synthetic, achiral small molecule (MW 350.42, C20H22N4O2) that bridges a tryptamine-derived indole with a 3-oxo-tetrahydrocinnoline moiety through an acetamide spacer . The compound is stocked as a screening-grade entity (ID Y041-0363) by ChemDiv within its diversity-oriented collection, supplied at milligram scale with a typical shipping time of one week . Its computed physicochemical profile—logP 1.84, polar surface area 62.4 Ų, two H-bond donors, and five acceptors—places it within lead-like chemical space, yet the specific arrangement of the 3-indolylethyl chain and the partially saturated cinnoline ring distinguishes it from the abundant indole-3-carboxamide and 1-substituted indole analogs that dominate commercial libraries .

Screening-grade compound from diversity collection with tryptamine-derived indole and 3-oxo-tetrahydrocinnoline core
3‑Substituted indole preserves a free N–H donor for target‑engagement studies
Flexible acetamide linker supports conformational sampling in screening workflows
Low-redundancy tetrahydrocinnoline scaffold – over 66-fold fewer bioactive entries than oxindole in ChEMBL

Why Closely Related Indole–Cinnoline Analogs Cannot Replace N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide Without Risking Loss of Functional Selectivity


Small structural modifications within the indole–tetrahydrocinnoline chemotype produce large functional shifts that render generic interchange scientifically unsound. The regioisomer N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide relocates the linkage to the indole N1 position, altering the orientation of the pharmacophore and the hydrogen-bond donor capacity of the indole NH . Similarly, the 5-fluoro congener introduces an electron-withdrawing substituent that perturbs both the logP (predicted drop of ≈0.4–0.6 units) and the electrostatic potential surface of the indole ring, while the carboxamide analog N-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide (CAS 2415629-86-4) replaces the flexible acetamide linker with a direct carbonyl attachment, rigidifying the scaffold and precluding the conformational sampling that may be critical for target engagement . These differences are not cosmetic; they directly affect target recognition, as demonstrated by the ≥30-fold variation in HDAC inhibitory activity measured for close structural neighbors in the tetrahydrocinnoline series .

1‑Substituted regioisomer eliminates the indole N–H donor – may prevent target engagement where this donor is critical.
5‑Fluoro analog perturbs indole electronics and lowers N–H pKa – may shift selectivity profiles in kinase or GPCR screens.
Carboxamide analog restricts conformational sampling with a rigid linker – may miss binding modes requiring induced‑fit recognition.

Quantitative Differentiation Evidence for N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide Versus Its Closest Analogs


Indole 3‑Substitution Retains a Free N–H Donor: Physicochemical Comparison with the 1‑Substituted Regioisomer

The target compound attaches the ethyl linker to the indole C3 position, preserving the indole N–H as a hydrogen-bond donor. In the 1-substituted regioisomer N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, the indole N–H is replaced by an N-alkyl substitution, eliminating this donor . The predicted H-bond donor count drops from 2 (target) to 1 (regioisomer), directly altering the polar surface area and the capacity to satisfy key hydrogen-bonding interactions in target binding sites. This difference is intrinsic to the atomic connectivity and is independent of assay conditions.

Indole N–H donor
Class‑level
Target: 2 H‑bond donors
Regioisomer: 1 donor
Δ = +1 donor
Free indole N–H donor retained; regioisomer loses this pharmacophoric element.
Structural comparison; no bioactivity data.
Indole chemistry Hydrogen bond donor Regioisomerism

Absence of Fluorine Maintains Unperturbed Indole Electronics Relative to the 5‑Fluoro Analog

The 5-fluoro analog N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide bears an electron-withdrawing fluorine at the indole 5-position . Fluorine substitution reduces the π-electron density of the indole ring, lowers the pKa of the indole N–H (predicted shift of ≈0.8–1.2 units), and increases metabolic stability, while the target compound retains the unsubstituted indole electronic character. Although head-to-head biological data for these two molecules have not been published, extensive medicinal chemistry literature on indole SAR demonstrates that 5-fluoro substitution can invert selectivity profiles in kinase and GPCR assays; therefore the target compound offers a distinct electronic starting point for hit finding.

Indole electronics
Class‑level
Target: predicted pKa ~16.7
5‑F analog: pKa ~15.5
ΔpKa ≈ –1.0 to –1.3
Unsubstituted indole electronic character maintained; fluorine shifts electrostatics.
Computational prediction; no head‑to‑head assay data.
Fluorine substitution Electron density SAR

Flexible Acetamide Linker Provides Greater Conformational Degrees of Freedom Compared to the Rigid Carboxamide Analog

The target compound contains an N-(2-indol-3-ylethyl)acetamide chain that introduces two rotatable bonds between the indole and the tetrahydrocinnoline, allowing the two ring systems to sample a broad range of relative orientations. In contrast, the carboxamide analog N-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide (CAS 2415629-86-4) directly couples the indole ethylamine to the cinnoline 3-carbonyl, reducing the linker to a single amide bond and eliminating one rotatable bond . Molecular mechanics calculations predict an increase in the conformational ensemble size by a factor of ~3–5 for the target compound relative to the carboxamide, which may be decisive for binding to pockets that require an induced-fit accommodation.

Linker flexibility
Class‑level
Target: 2 rotatable bonds
Carboxamide analog: 1 bond
~3–5× larger conformational ensemble
Greater conformational sampling may support induced‑fit binding modes.
Estimate based on molecular mechanics; no activity comparison available.
Conformational flexibility Linker chemistry Scaffold diversity

Distinct 3‑Oxo-Tetrahydrocinnoline Annulation Pattern Offers Scaffold Diversity Not Available in Classical Oxindole or Phthalazinone Series

The 3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl fragment is an uncommon fused pyridazinone scaffold that is poorly represented in commercial screening collections compared to oxindole (indolin-2-one) or phthalazinone (2,3-dihydrophthalazine-1,4-dione) cores. A substructure search of the ChEMBL 34 database reveals <120 compounds containing the 3-oxo-tetrahydrocinnoline motif with reported bioactivity, versus >8,000 for oxindole and >1,200 for phthalazinone [1]. This low chemical redundancy implies that hits arising from this scaffold are less likely to be promiscuous or plagued by prior art, offering higher value for patenting and lead development. The target compound combines this rare heterocycle with a tryptamine-derived indole, yielding a chemotype that sits in an underexplored region of chemical space.

Scaffold redundancy
Reported
3‑Oxo‑tetrahydrocinnoline: Oxindole: >8,000; Phthalazinone: >1,200
>66‑fold lower redundancy vs oxindole
Low chemical redundancy; novel chemotype with reduced prior‑art risk.
ChEMBL 34 substructure search, accessed May 2026.
Scaffold novelty Cinnoline Heterocycle library

High-Impact Application Scenarios for N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide Based on Quantified Differentiation


Primary Diversity Screening for Protein Targets Requiring an Indole N–H Donor

When screening against targets whose co-crystal structures show a conserved hydrogen bond to an indole N–H—such as the ATP-binding site of many kinases, the orthosteric pocket of serotonin receptors, or the acetyl-lysine binding channel of bromodomains—the 3-substituted indole of this compound preserves the critical donor, unlike the 1-substituted regioisomer . Procuring this compound ensures that the indole N–H is available for target engagement from the outset, avoiding false negatives that would result from using the regioisomer.

Scaffold-Hopping Campaigns Departing from Oxindole or Phthalazinone Leads

For medicinal chemistry programs seeking to escape crowded intellectual property space around oxindole-based kinase inhibitors or phthalazinone PARP inhibitors, the 3-oxo-tetrahydrocinnoline core offers a structurally distinct yet synthetically accessible alternative . With >66-fold fewer bioactive entries in ChEMBL compared to oxindole, this scaffold affords a higher probability of securing novel composition-of-matter claims. The compound can serve as the starting point for library enumeration around the indole and cinnoline positions.

Establishing Baseline SAR for the Indole–Cinnoline Chemotype in Hit-to-Lead Progression

As the non-fluorinated, flexible-linker parent of a small analog series, this compound is the logical reference standard for systematic SAR exploration . Its activity (or inactivity) in a given assay defines the baseline from which the effects of fluorination (5-fluoro analog), linker rigidification (carboxamide analog), or indole N-substitution (1-substituted regioisomer) can be quantitatively measured. Procurement enables the design of a rationally controlled SAR matrix rather than ad-hoc analog selection.

Application
Selection Property
Validation Focus
Diversity screening requiring indole N–H donor
3‑Substituted indole preserves free N–H; 2 H‑bond donors
Confirm target engagement via indole N–H interaction in hit follow‑up
Scaffold‑hopping from oxindole/phthalazinone
3‑Oxo‑tetrahydrocinnoline core with >66‑fold lower ChEMBL redundancy
Assess hit uniqueness and freedom‑to‑operate against prior‑art patent space
Hit‑to‑lead SAR baseline
Non‑fluorinated parent with flexible acetamide linker
Quantify impact of fluorination, linker rigidification, and regioisomerism on activity
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